2H-1,4-Ethanoquinoline, 3,4-dihydro-
CAS No.: 4363-25-1
Cat. No.: VC18982021
Molecular Formula: C11H13N
Molecular Weight: 159.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 4363-25-1 |
|---|---|
| Molecular Formula | C11H13N |
| Molecular Weight | 159.23 g/mol |
| IUPAC Name | 1-azatricyclo[6.2.2.02,7]dodeca-2,4,6-triene |
| Standard InChI | InChI=1S/C11H13N/c1-2-4-11-10(3-1)9-5-7-12(11)8-6-9/h1-4,9H,5-8H2 |
| Standard InChI Key | RNFRFPSSWGWDKI-UHFFFAOYSA-N |
| Canonical SMILES | C1CN2CCC1C3=CC=CC=C32 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The IUPAC name of 2H-1,4-Ethanoquinoline, 3,4-dihydro- is 1-azatricyclo[6.2.2.0²,⁷]dodeca-2,4,6-triene, reflecting its complex bicyclic framework. The structure consists of a quinoline moiety fused to a bridged bicyclic system, creating significant steric strain. The canonical SMILES notation illustrates the connectivity of the nitrogen atom within the tricyclic system.
Thermodynamic and Electronic Properties
The compound exhibits a proton affinity of 979.8 kJ/mol and a gas-phase basicity of 948.8 kJ/mol, as determined by gas-phase ion energetics studies . Its ionization energy, measured via photoelectron spectroscopy, is . These values highlight its moderate basicity and electronic stability, which are critical for understanding its reactivity in synthetic applications.
Table 1: Key Physicochemical Properties
| Property | Value | Method/Source |
|---|---|---|
| Molecular Weight | 159.23 g/mol | Vulcanchem |
| Proton Affinity | 979.8 kJ/mol | NIST WebBook |
| Gas-Phase Basicity | 948.8 kJ/mol | NIST WebBook |
| Ionization Energy | 7.85 eV | NIST WebBook |
Synthesis and Structural Elucidation
Ag(I)-Mediated Halide Abstraction
A groundbreaking synthesis of related strained amides, including bicyclic frameworks, was achieved via silver(I)-mediated halide abstraction . In this method, a 3,4-dihydroisoquinolone precursor undergoes regioselective C–H activation/annulation using a Rh(III) catalyst, followed by cyclization facilitated by Ag(I). The resulting [3.2.1] bicyclic amidium intermediate was confirmed by X-ray crystallography . This approach underscores the utility of transition-metal catalysis in accessing strained heterocycles.
Rhodium-Catalyzed C–H Activation
The regioselective preparation of cyclization precursors employs Rh(III)-catalyzed C–H activation. For example, O-Piv benzohydroxamate reacts with 4-bromo-1-butene in the presence of [Cp*RhCl₂]₂ and cesium acetate to yield the annulated product . This method achieves high regiocontrol, critical for constructing the tricyclic backbone of 2H-1,4-Ethanoquinoline derivatives.
Reaction Scheme 1: Key Cyclization Step
Conditions: Anhydrous acetonitrile, 4 h, 80°C. Yield: 63% .
Spectral Characterization and Stability
NMR and Mass Spectrometry
The compound’s instability in solution complicates isolation, as prolonged stirring leads to oligomerization, evidenced by broadened peaks in NMR spectra . GC-MS analyses confirm the presence of the molecular ion peak at , consistent with its molecular weight .
X-Ray Crystallography
X-ray diffraction of the amidium intermediate reveals a [3.2.1] bicyclic framework with bond angles deviating from ideal sp² hybridization, confirming steric strain . These structural insights guide the design of derivatives with enhanced stability.
Applications and Research Frontiers
Catalysis and Mechanistic Studies
The strained bicyclic system serves as a model for studying amide bond distortion and its effects on reactivity. The synthesis of twisted amides via halide abstraction provides insights into non-classical amide bond formation, relevant to enzyme mimicry and catalyst design .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume